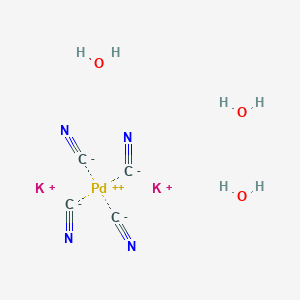![molecular formula C14H11N B15201076 3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)
3'-Methyl[1,1'-biphenyl]-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Methyl[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C14H11N It is a derivative of biphenyl, where a methyl group and a nitrile group are attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-methylbiphenyl.
Nitration: The methyl group on the biphenyl is nitrated using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Reduction: The nitro group is then reduced to an amine group using a reducing agent like tin (Sn) and hydrochloric acid (HCl).
Diazotization: The amine group is converted to a diazonium salt using sodium nitrite (NaNO2) and hydrochloric acid (HCl).
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide (CuCN) to introduce the nitrile group, forming 3’-Methyl[1,1’-biphenyl]-3-carbonitrile.
Industrial Production Methods
Industrial production of 3’-Methyl[1,1’-biphenyl]-3-carbonitrile follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3’-Methyl[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitrile group to an amine can be achieved using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3’-Methyl[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3’-Methyl[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s binding affinity to proteins and enzymes. The biphenyl structure provides rigidity and hydrophobic interactions, enhancing its stability and specificity in binding to target sites.
類似化合物との比較
Similar Compounds
3-Methylbiphenyl: Lacks the nitrile group, making it less polar and less reactive in certain chemical reactions.
4-Methylbiphenyl: Similar structure but with the methyl group in a different position, affecting its chemical properties and reactivity.
3-Cyanobiphenyl: Contains a nitrile group but lacks the methyl group, influencing its solubility and interaction with other molecules.
Uniqueness
3’-Methyl[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both the methyl and nitrile groups, which confer distinct chemical properties
特性
分子式 |
C14H11N |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
3-(3-methylphenyl)benzonitrile |
InChI |
InChI=1S/C14H11N/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-9H,1H3 |
InChIキー |
ZBWBEYDSNCBLBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


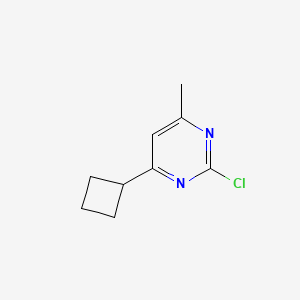


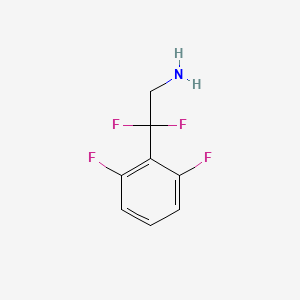
![(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201010.png)
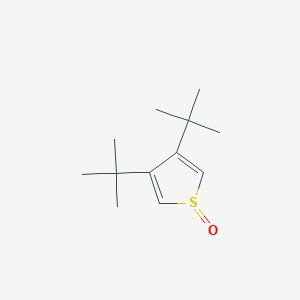
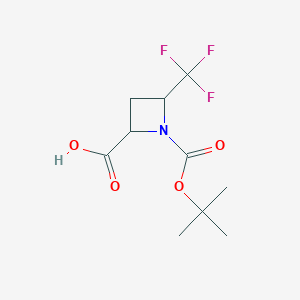
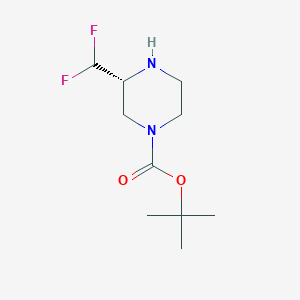
![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)
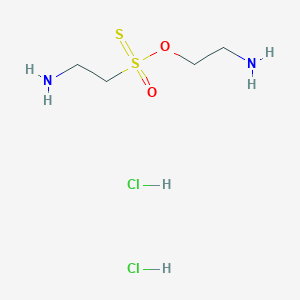
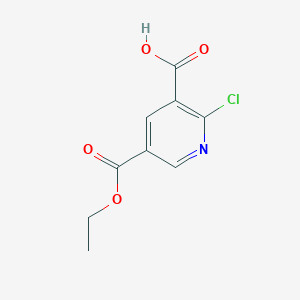
![(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201087.png)
